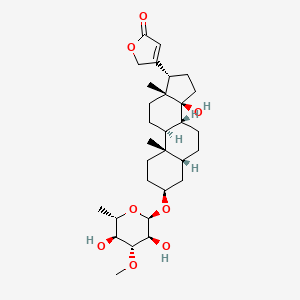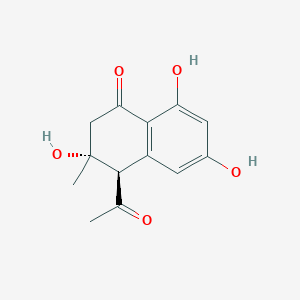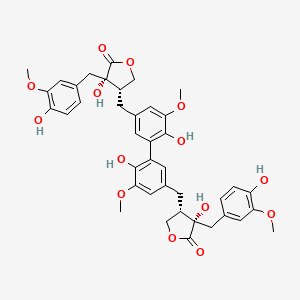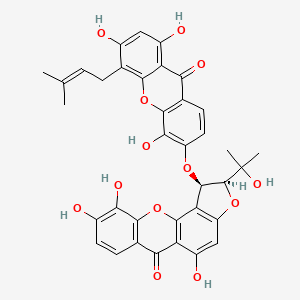
Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate, also known as BDP or BDPP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. BDP is a piperidine derivative that contains a sulfonyl and a carboxylate group, making it a versatile compound for use in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infections. It is also thought to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the suppression of tumor cell growth, and the modulation of neurotransmitter activity in the brain. It has also been shown to have anti-microbial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is its versatility as a chemical compound, which makes it useful for a range of scientific applications. It is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research involving Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate. One potential area of interest is its use in developing new anti-inflammatory and anti-tumor drugs. Another area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate involves a series of chemical reactions that start with the reaction of 2,4-dimethyl-5-bromobenzenesulfonyl chloride with piperidine in the presence of a base, such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to form the final product, ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
ethyl 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-4-22-16(19)13-5-7-18(8-6-13)23(20,21)15-10-14(17)11(2)9-12(15)3/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZAJIKCNWYBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B602816.png)








![N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide](/img/structure/B602832.png)